molecular formula C10H30O4Si5 B1631041 Pentasiloxane, 1,1,3,3,5,5,7,7,9,9-decamethyl- CAS No. 995-83-5

Pentasiloxane, 1,1,3,3,5,5,7,7,9,9-decamethyl-

Cat. No.: B1631041
CAS No.: 995-83-5
M. Wt: 354.77 g/mol
InChI Key: KWBVOMGZISVLGA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Pentasiloxane, 1,1,3,3,5,5,7,7,9,9-decamethyl- can be synthesized through the hydrolysis and condensation of organosilicon compounds. One common method involves the hydrolysis of dimethyldichlorosilane followed by condensation reactions to form the pentasiloxane structure . The reaction conditions typically require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of pentasiloxane, 1,1,3,3,5,5,7,7,9,9-decamethyl- involves large-scale hydrolysis and condensation processes. These processes are carried out in specialized reactors designed to handle the reactive nature of organosilicon compounds. The final product is then purified through distillation to achieve the required purity levels for various applications .

Chemical Reactions Analysis

Types of Reactions

Pentasiloxane, 1,1,3,3,5,5,7,7,9,9-decamethyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various organometallic reagents for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include silanols, siloxane derivatives, and various substituted siloxanes. These products have diverse applications in different fields, including materials science and pharmaceuticals .

Mechanism of Action

The mechanism of action of pentasiloxane, 1,1,3,3,5,5,7,7,9,9-decamethyl- involves its interaction with various molecular targets and pathways. In biological systems, it interacts with cellular membranes and proteins, enhancing the delivery of therapeutic agents. Its unique silicon-oxygen backbone allows for flexibility and stability, making it suitable for various applications .

Comparison with Similar Compounds

Similar Compounds

    Hexamethylcyclotrisiloxane: A cyclic siloxane with similar properties but a different structure.

    Octamethylcyclotetrasiloxane: Another cyclic siloxane used in similar applications.

    Dodecamethylpentasiloxane: A linear siloxane with a longer chain length.

Uniqueness

Pentasiloxane, 1,1,3,3,5,5,7,7,9,9-decamethyl- is unique due to its specific molecular structure, which provides a balance between flexibility and stability. This makes it particularly useful in applications requiring both properties, such as in the development of biocompatible materials and advanced coatings .

Properties

InChI

InChI=1S/C10H30O4Si5/c1-15(2)11-17(5,6)13-19(9,10)14-18(7,8)12-16(3)4/h1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBVOMGZISVLGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H30O4Si5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40880646
Record name pentasiloxane, 1,1,3,3,5,5,7,7,9,9-decamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40880646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

995-83-5
Record name pentasiloxane, 1,1,3,3,5,5,7,7,9,9-decamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40880646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,3,3,5,5,7,7,9,9-decamethylpentasiloxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.272.639
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pentasiloxane, 1,1,3,3,5,5,7,7,9,9-decamethyl-
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Pentasiloxane, 1,1,3,3,5,5,7,7,9,9-decamethyl-

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